5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

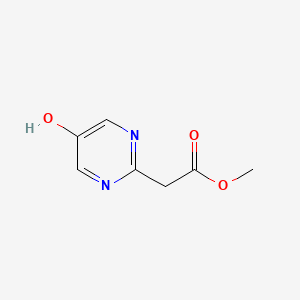

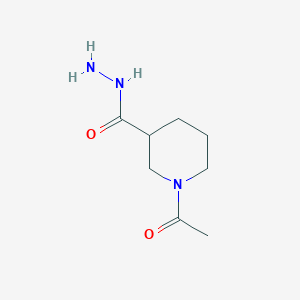

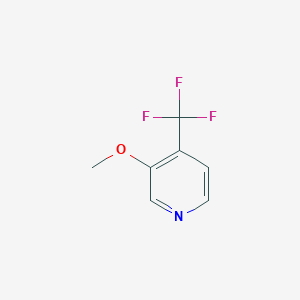

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a heterocyclic compound that has been the subject of numerous scientific studies due to its potential medicinal properties. It is classified as a benzimidazole and is composed of a five-membered ring with a nitrogen atom at the center. The piperidin-3-ylmethyl group is attached to the nitrogen atom and is responsible for the compound’s unique properties. This article will explore the synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Aplicaciones Científicas De Investigación

Neuroleptic Activity

- Research has identified compounds with potent neuroleptic activity comparable to haloperidol, characterized by a reduced liability to extrapyramidal side effects. Notably, derivatives of benzimidazole substituted on the piperidine ring demonstrated significant neuroleptic activities (Sato et al., 1978).

Antitubercular Properties

- Novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives were developed and tested for their antitubercular activity. Several compounds showed potent activity against Mycobacterium tuberculosis, with favorable pharmacokinetic profiles adhering to Lipinski's rule of five (Revathi et al., 2015).

Antiproliferative Effects

- A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various carcinoma cells, demonstrating the importance of the heterocyclic ring substitution for antiproliferative activity (Prasad et al., 2009).

Antimycobacterial Activity

- Novel benzimidazole derivatives synthesized for antimycobacterial activity showed promising results against M. tuberculosis strains, with some compounds displaying potent activity and offering a foundation for further antimycobacterial drug development (Yoon et al., 2013).

Potential as Antitumor Agents

- Benzimidazole quinoxalines, with piperazine, piperidine, and morpholine moieties, were synthesized and showed promising activity against cancer lines without causing significant cytotoxicity against normal cells, indicating their potential as antitumor agents (Mamedov et al., 2022).

Pharmacological Agents

- The search for novel pharmacologically active compounds among 2-dialkylaminobenzimidazoles revealed several compounds with promising antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities, highlighting the therapeutic potential of benzimidazole derivatives in various medical conditions (Zhukovskaya et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFWOLEIOWWJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649195 |

Source

|

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947014-08-6 |

Source

|

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)